1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide
Description
1-[4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a 1,2-benzothiazol-3-one core linked via a butanoyl chain to a piperidine-4-carboxamide moiety. The benzothiazole ring system is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and enzyme-modulating applications. Its synthesis likely involves coupling reactions (e.g., HATU-mediated amidation) similar to those described for piperidine-carboxamide derivatives in .
Properties
IUPAC Name |
1-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-16(22)12-7-10-19(11-8-12)15(21)6-3-9-20-17(23)13-4-1-2-5-14(13)24-20/h1-2,4-5,12H,3,6-11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSWMLPYJYIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Attachment of Butanoyl Group: The benzothiazole derivative is then reacted with butanoyl chloride under basic conditions to introduce the butanoyl group.
Formation of Piperidine Ring: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that the incorporation of the benzothiazole moiety enhances the anticancer activity of piperidine derivatives by inducing apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound possess significant antimicrobial properties. Specifically, benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antibiotics .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor . Studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer progression and bacterial resistance mechanisms. For example, some benzothiazole derivatives have been found to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several benzothiazole derivatives, including the compound . The results indicated that these compounds significantly inhibited the growth of breast and lung cancer cell lines, suggesting their potential use in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized various piperidine derivatives containing benzothiazole groups. The findings revealed that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Table 1: Biological Activities of Benzothiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 12 |
| Compound B | Antimicrobial | Staphylococcus aureus | 8 |
| Compound C | Enzyme Inhibition | Dihydrofolate Reductase | 15 |
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Modified Benzothiazole Substituents
Compound A : 3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)pyrrolidine-2,5-dione
- Key Differences: Replaces the butanoyl-piperidine-carboxamide with a succinimide (pyrrolidine-2,5-dione) group.
- notes this compound is non-teratogenic, suggesting structural modifications to the benzothiazole core (e.g., sulfone groups) may reduce toxicity compared to thalidomide-like agents .
Compound B : 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Key Differences : Features an acetamide linker and a 4-methylpiperidine sulfonylphenyl group.
- Functional Impact : The sulfonyl group enhances polarity, likely improving aqueous solubility. The methylpiperidine substituent may influence pharmacokinetics (e.g., blood-brain barrier penetration) compared to the main compound’s unsubstituted piperidine .
Analogues with Varied Linker Chains
Compound C : (R)-N-methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (, Compound 12)
- Key Differences: Substitutes the benzothiazole-butanoyl group with a naphthalene-ethyl chain.
- The synthesis route (HATU/DIEA-mediated coupling) aligns with the main compound, suggesting scalable production methods .
Compound D : Asundexian ()
- Key Differences: Contains a trifluoromethyl-triazolylphenyl-pyridinone scaffold instead of benzothiazole.
- Functional Impact : The triazole and fluorobenzamide groups confer metabolic resistance, as evidenced by radiolabeled pharmacokinetic studies. This highlights how heterocyclic diversity impacts drug half-life and distribution .
Analogues with Terminal Group Modifications
Compound E : 2-{[6-Methoxy-1,1-dioxido-3-oxo-4-(propan-2-yl)-1,2-benzothiazol-2(3H)-yl]methoxy}-9-[2-(piperidin-1-yl)ethoxy] (CAS 344930-95-6)
Comparative Analysis Table
Research Findings and Implications
- Safety : Structural analogues with sulfone or succinimide groups (Compounds A, B) demonstrate reduced teratogenicity, suggesting the main compound’s benzothiazole-3-one core may offer a safer profile compared to classical thalidomide derivatives .
- Target Selectivity : Piperidine-4-carboxamide derivatives (Main Compound, Compound C) show versatility in targeting enzymes or receptors, though substituent variations (naphthalene vs. benzothiazole) dictate specificity .
Biological Activity
1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
The structure features a piperidine ring substituted with a benzothiazole moiety, which is known for imparting various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens.
- Case Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for both bacteria, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and piperidine components can enhance efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of benzothiazole | Increased anticancer potency |
| Alteration of piperidine substituents | Enhanced selectivity towards cancer cells |
Research Findings
Several research findings highlight the potential applications of this compound:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as succinate dehydrogenase (SDH), which is crucial for energy production in cancer cells .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .
Case Studies
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of related benzothiazole derivatives. The study found that compounds similar to this compound displayed IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer activity .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested various derivatives against clinical isolates of pathogens. The results indicated that modifications to the benzothiazole moiety significantly impacted antimicrobial efficacy, with some derivatives achieving MIC values lower than standard antibiotics .
Q & A
Q. Q: What are the key synthetic challenges and methodologies for preparing 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide?
A: Synthesis involves multi-step reactions, including:
- Coupling reactions : Linking the benzothiazolone moiety to the piperidine-carboxamide backbone via a butanoyl spacer. Optimizing reaction conditions (e.g., solvent, temperature, catalysts) is critical to avoid side products like incomplete coupling or hydrolysis .
- Protection/deprotection strategies : For reactive groups (e.g., amine in piperidine) during functionalization steps .
- Purification : Use of column chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates. Analytical techniques like NMR (¹H/¹³C) and LC-MS confirm structural integrity and purity (>95%) .
Advanced Analytical Techniques
Q. Q: How can researchers resolve discrepancies in spectroscopic data for this compound?
A: Contradictions in NMR or mass spectra may arise from:
- Tautomerism : The 3-oxo-1,2-benzothiazol-2(3H)-yl group can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR or computational modeling (DFT) to identify dominant tautomers .
- Impurity profiling : LC-MS/MS or high-resolution mass spectrometry (HRMS) detects trace impurities (e.g., residual starting materials or oxidation byproducts). Compare against synthetic intermediates for validation .
Biological Activity and Target Identification
Q. Q: What methodologies are recommended to elucidate the biological targets of this compound?
A:
- In silico docking : Screen against protein databases (e.g., PDB) using the compound’s 3D structure (from X-ray crystallography or molecular modeling). Prioritize targets like kinases or GPCRs due to the piperidine-carboxamide scaffold’s prevalence in such inhibitors .
- Cellular assays : Use reporter gene assays or phosphoproteomics to identify pathways modulated by the compound. For example, benzothiazolone derivatives often target oxidative stress or inflammatory pathways .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics to recombinant proteins .
Structure-Activity Relationship (SAR) Optimization
Q. Q: How can SAR studies guide optimization of this compound’s bioactivity?
A: Key modifications and experimental approaches include:
Handling Contradictory Data in Pharmacological Studies
Q. Q: How should researchers address inconsistencies between in vitro and in vivo efficacy data?
A: Discrepancies may stem from:
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation. Modify metabolically labile sites (e.g., ester groups) .
- Poor bioavailability : Use formulations (e.g., PEGylation, liposomes) or prodrug strategies. Compare AUC and Cmax in rodent PK studies .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target-specificity in knockout models .
Computational Modeling for Mechanism Validation
Q. Q: What computational tools are suitable for validating the proposed mechanism of action?
A:
- Molecular Dynamics (MD) simulations : Simulate compound-protein interactions over 100+ ns to assess binding stability and conformational changes .
- QSAR models : Train models using datasets of analogs to predict IC50 values and prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME or ADMETLab2 evaluate toxicity risks (e.g., hERG inhibition, hepatotoxicity) early in development .
Reproducibility in Synthetic Protocols
Q. Q: How can researchers ensure reproducibility in multi-step syntheses?
A: Critical steps include:
- Detailed reaction logs : Record exact equivalents, solvent grades, and temperature ramps. For example, trace water in DMF may hydrolyze the butanoyl spacer .
- Intermediate characterization : Provide NMR shifts (δ ppm) and HRMS data for all intermediates in supplementary materials .
- Scale-up validation : Test reproducibility at 1g, 10g, and 100g scales. Adjust stirring rates or cooling methods for exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
